3-(Dimethylamino)-1-(5-methylthiophen-2-yl)-1-propanone Hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(5-methylthiophen-2-yl)-1-propanone Hydrochloride typically involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with dimethylamine and a suitable reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(5-methylthiophen-2-yl)-1-propanone Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, cyanides, or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Dimethylamino)-1-(5-methylthiophen-2-yl)-1-propanone Hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(5-methylthiophen-2-yl)-1-propanone Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Dimethylamino-1-(2-thienyl)-propan-1-one hydrochloride
- 3-Dimethylamino-1-(4-methyl-2-thienyl)-propan-1-one hydrochloride
- 3-Dimethylamino-1-(3-thienyl)-propan-1-one hydrochloride
Uniqueness
3-(Dimethylamino)-1-(5-methylthiophen-2-yl)-1-propanone Hydrochloride is unique due to the presence of the 5-methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacological properties and applications compared to its analogs.
Properties
CAS No. |
40567-03-1 |
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Molecular Formula |
C10H16ClNOS |
Molecular Weight |
233.76 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(5-methylthiophen-2-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C10H15NOS.ClH/c1-8-4-5-10(13-8)9(12)6-7-11(2)3;/h4-5H,6-7H2,1-3H3;1H |
InChI Key |
GIZXZHHQGMNTFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)CCN(C)C.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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